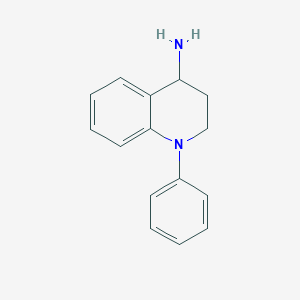

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine

Übersicht

Beschreibung

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine is an organic compound with the molecular formula C15H16N2 It is a derivative of quinoline, featuring a phenyl group attached to the nitrogen atom of the tetrahydroquinoline ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine can be synthesized through several methods. One common approach involves the reduction of 1-phenyl-1,2,3,4-tetrahydroquinoline using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Another method involves the cyclization of N-phenyl-2-aminobenzylamine with formaldehyde under acidic conditions, leading to the formation of the tetrahydroquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the corresponding quinoline derivative.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the formation of fully saturated amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in THF or catalytic hydrogenation with Pd/C.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Saturated amines.

Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the amine group on the tetrahydroquinoline ring.

Quinoline: The parent compound without the tetrahydro and phenyl modifications.

1,2,3,4-Tetrahydroquinoline: Lacks the phenyl group.

Uniqueness

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine is unique due to the presence of both a phenyl group and an amine group on the tetrahydroquinoline ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure includes a tetrahydroquinoline core with a phenyl group and an amine substituent, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, research has shown that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. A notable study reported that derivatives of quinoline demonstrated IC50 values ranging from 0.32 to 0.89 μM against colorectal and lung cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| CHM-1 | COLO205 (Colorectal) | 0.32 |

| CHM-1 | H460 (Lung) | 0.89 |

| HPK | HL-60 (Leukemia) | 0.4 - 1.0 |

| HPK | Hep3B (Liver) | 0.4 - 1.0 |

These findings suggest that structural modifications to the tetrahydroquinoline scaffold can enhance anticancer activity and selectivity.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Microtubule Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .

- Apoptosis Induction : Studies indicate that treatment with tetrahydroquinoline derivatives can lead to apoptosis in cancer cells by modulating cyclin-dependent kinases and inducing cell cycle arrest .

- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic processes and redox reactions, potentially leading to reactive intermediate formation that affects cellular functions.

Pharmacokinetics

Pharmacokinetic studies reveal that tetrahydroquinoline derivatives are generally well absorbed and exhibit favorable distribution profiles within biological systems. Their metabolic pathways involve enzymatic transformations that can influence their efficacy and safety profiles.

Case Studies

Several case studies have investigated the biological activity of tetrahydroquinoline derivatives:

- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various tetrahydroquinoline analogs on human cancer cell lines using MTT assays. The results indicated that specific structural modifications significantly enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. Molecular docking studies have provided insights into the interaction dynamics between tetrahydroquinoline derivatives and their biological targets .

Eigenschaften

IUPAC Name |

1-phenyl-3,4-dihydro-2H-quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-14-10-11-17(12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIQRZNUOJQPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2C1N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50907712 | |

| Record name | 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10257-98-4 | |

| Record name | 1-Phenyl-4-amino-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.